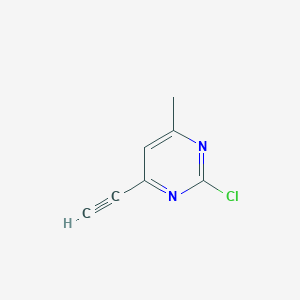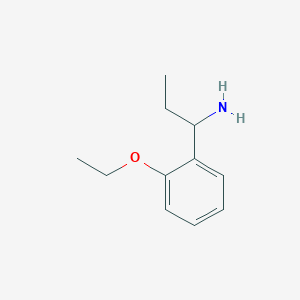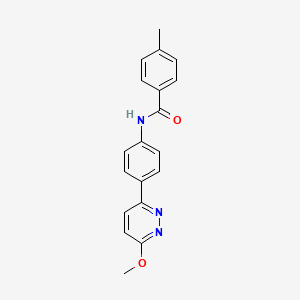
2-Chloro-4-ethynyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethynyl-6-methylpyrimidine is a chemical compound with the molecular weight of 152.58 . It is a powder form substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of 2-Chloro-4-ethynyl-6-methylpyrimidine can be achieved through various methods. One such method involves the use of organolithium reagents . Another method involves the aromatic nucleophilic substitution of halogen pyrimidines or substituted heterocycles having an alkylsulfonyl group with anilines . The use of microwave irradiation has also been reported to decrease the reaction time from several hours to a few minutes or seconds .Molecular Structure Analysis
The IUPAC name for 2-Chloro-4-ethynyl-6-methylpyrimidine is 2-chloro-4-ethynyl-6-methylpyrimidine . The InChI code is 1S/C7H5ClN2/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3 .Chemical Reactions Analysis
2-Chloro-4-ethynyl-6-methylpyrimidine can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .Physical And Chemical Properties Analysis
2-Chloro-4-ethynyl-6-methylpyrimidine is a powder form substance . It has a molecular weight of 152.58 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Process Research : 2-Chloro-4-ethynyl-6-methylpyrimidine is an important intermediate in synthesizing dasatinib, an anticancer drug. Its synthesis involves condensation and chlorination steps under optimal conditions, indicating its potential in pharmaceutical applications (Guo Lei-ming, 2012).
- Chemical Characterization and Applications : This compound plays a significant role in the synthesis of heterocyclic derivatives, such as 1,3-oxazepine derivatives, which have shown notable antimicrobial activity (Khalid M. Mohammad et al., 2017).
- Role in Antituberculous Effects : Derivatives of 2-Chloro-4-ethynyl-6-methylpyrimidine exhibit pronounced antituberculous effects, showcasing its potential in medicinal chemistry and drug development (A. V. Erkin & V. Krutikov, 2007).
Molecular and Structural Studies
- Vibrational Spectra and Molecular Insights : Studies on the vibrational spectra, UV, and NMR of 2-Chloro-4-ethynyl-6-methylpyrimidine derivatives provide insights into their molecular structure and properties, contributing to the understanding of their pharmacological potential (T. Jayavarthanan et al., 2012).
- DFT Calculations and Structural Characterization : Density Functional Theory (DFT) calculations and crystal structure analyses of 2-Chloro-4-ethynyl-6-methylpyrimidine derivatives reveal their structural stability and potential for biological applications (Akbar Ali et al., 2021).
Biological and Antimicrobial Applications
- Antibacterial Activity : Certain derivatives of 2-Chloro-4-ethynyl-6-methylpyrimidine demonstrate valuable antibacterial properties, indicating their potential in developing new antimicrobial agents (Y. Etemadi et al., 2016).
- Biocorrosion Inhibition : Derivatives of this compound have been found effective in inhibiting the growth of specific bacterial strains, reducing biocorrosion of steel. This highlights its potential application in industrial and environmental sectors (T. Onat et al., 2016).
Anticancer Research
- Synthesis of Anticancer Compounds : Research on α-aminophosphonates containing the 2-Chloro-4-ethynyl-6-methylpyrimidin-2-yl group demonstrates potential anticancer activity, particularly against DU145 and A549 cancer cell lines (Gajjala Raghavendra Reddy et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for 2-Chloro-4-ethynyl-6-methylpyrimidine is not mentioned in the search results, it is known that pyrimidines and their derivatives play a crucial role in many biological processes. They are found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-ethynyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFKWGDBLPCSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethynyl-6-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2802780.png)




![6-(2-Butoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802788.png)
![N-[3-[[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2802789.png)





![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)